2,2-Difluoropropionic acid

Medicinal Chemistry Physicochemical Property Reaction Optimization

2,2-Difluoropropionic acid (CAS 373-96-6) is a short-chain aliphatic carboxylic acid featuring a gem-difluoromethylene (-CF2-) group at the alpha-position. It is a solid white to almost white crystalline powder with a melting point of 43-47°C and a molecular weight of 110.06 g/mol.

Molecular Formula C3H4F2O2
Molecular Weight 110.06 g/mol
CAS No. 373-96-6
Cat. No. B1304208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoropropionic acid
CAS373-96-6
Molecular FormulaC3H4F2O2
Molecular Weight110.06 g/mol
Structural Identifiers
SMILESCC(C(=O)O)(F)F
InChIInChI=1S/C3H4F2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7)
InChIKeyPMWGIVRHUIAIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Guide to 2,2-Difluoropropionic Acid (CAS 373-96-6): A Specialized Fluorinated Intermediate


2,2-Difluoropropionic acid (CAS 373-96-6) is a short-chain aliphatic carboxylic acid featuring a gem-difluoromethylene (-CF2-) group at the alpha-position [1]. It is a solid white to almost white crystalline powder with a melting point of 43-47°C and a molecular weight of 110.06 g/mol . Its pKa is predicted to be approximately 1.34, indicating it is a stronger acid than its non-fluorinated analog, propionic acid (pKa ~4.87) . Primarily utilized as a versatile fluorinated building block, it is integral to the synthesis of complex molecules for pharmaceutical and agrochemical research .

Why 2,2-Difluoropropionic Acid Cannot Be Readily Substituted in Critical Applications


Selecting a structurally similar acid, such as 2-fluoropropionic acid, trifluoroacetic acid (TFA), or 3,3,3-trifluoropropionic acid, is not a neutral substitution. The specific placement of the two fluorine atoms on the alpha-carbon of 2,2-difluoropropionic acid creates a unique combination of steric, electronic, and hydrogen-bonding properties. Its predicted pKa of 1.34 represents a distinct, intermediate acidity compared to more common fluorinated acids . Crucially, the -CF2- group is a well-characterized bioisostere for a carbonyl, capable of improving metabolic stability while preserving or enhancing target binding in drug candidates—a feature not offered by mono-fluorinated or fully trifluoromethylated analogs [1]. As a building block, it installs the lipophilic hydrogen-bond donor motif into larger molecules, which is a defined structural advantage for medicinal chemistry programs .

Quantitative Evidence Guide: Differentiating 2,2-Difluoropropionic Acid from Closest Analogs


Enhanced Acidity and pKa Differentiation from Propionic Acid and TFA

The introduction of the gem-difluoro group drastically alters the compound's acidity. 2,2-Difluoropropionic acid has a predicted pKa of 1.34, making it significantly more acidic than its non-fluorinated parent, propionic acid (pKa ~4.87) . Its acidity is also notably distinct from the widely used ion-pairing reagent trifluoroacetic acid (TFA, pKa ~0.23), occupying a less corrosive middle ground that can be advantageous for acid-sensitive substrates and downstream purification [1].

Medicinal Chemistry Physicochemical Property Reaction Optimization

Superior LC-ESI-MS Signal Performance as an Ion-Pairing Reagent

In a direct comparative study, partially fluorinated carboxylic acids were evaluated as volatile ion-pairing reagents for basic analytes in LC/ESI-MS [1]. The study showed that while these acids provided larger retention factors (k) compared to formic acid or acetic acid, their ESI-MS signal strength was significantly higher than that of trifluoroacetic acid (TFA). TFA is known to cause severe ion suppression in electrospray ionization, whereas these partially fluorinated acids, including 2,2-difluoropropionic acid, offered signal strength analogous to that of acetic acid or formic acid while maintaining superior chromatographic performance [2].

Analytical Chemistry LC-MS Method Development Proteomics

Bioisosteric Potential: The -CF2H Group as a Hydrogen Bond Donor

The gem-difluoro group in 2,2-difluoropropionic acid is a functional handle for introducing the -CF2H motif, a recognized lipophilic hydrogen-bond donor bioisostere. Studies have quantified its hydrogen bond acidity (A) in the range of 0.085–0.126, placing it on a scale similar to aniline or thiol groups, but distinct from a hydroxyl [1]. Crucially, replacing a methyl (CH3) group with a difluoromethyl (CF2H) group can increase lipophilicity (Δlog P) by up to +0.4 units, a quantifiable enhancement that can improve membrane permeability in drug candidates [2].

Medicinal Chemistry Drug Design Lead Optimization

Unique Reactivity and High Productivity in Derivative Synthesis

A recent patent describes a method for producing propionic acid derivatives with high productivity, highlighting the utility of 2,2-difluoropropionic acid esters as key raw materials for pharmaceuticals and agrochemicals [1]. The method allows for the efficient introduction of the 2,2-difluoropropionyl moiety, a structural unit not directly accessible from other commercially available fluorinated acids like 2-fluoropropionic or 3,3,3-trifluoropropionic acid. The prior art describes synthetic yields of related 2,2-difluoropropionic acid esters ranging from 75% to 95% under optimized conditions, demonstrating the commercial viability of this building block [2].

Organic Synthesis Process Chemistry Pharmaceutical Manufacturing

Physical State and Handling Advantages for Laboratory Use

At room temperature (20°C), 2,2-difluoropropionic acid is a solid with a melting point range of 43.0 to 47.0°C, appearing as a white to almost white powder or crystal . This contrasts with key structural and functional analogs: 2-fluoropropionic acid is a liquid with a boiling point of 66-67°C/30 mmHg , and the widely used trifluoroacetic acid (TFA) is a volatile liquid with a boiling point of 72°C [1]. The solid physical state of 2,2-difluoropropionic acid offers distinct advantages in handling, precise weighing, and containment, reducing the risk of spills and inhalation exposure associated with volatile liquid acids.

Laboratory Procurement Chemical Handling Safety

Primary Applications for 2,2-Difluoropropionic Acid Based on Evidence


Medicinal Chemistry: Installing the -CF2H Bioisostere for Optimized Drug Candidates

As a core building block, 2,2-difluoropropionic acid is the preferred reagent for introducing a gem-difluoromethylene group into drug candidates. The resulting -CF2H moiety acts as a lipophilic hydrogen-bond donor, a proven strategy to enhance target binding and improve metabolic stability [1]. Its quantifiable ability to increase lipophilicity (Δlog P up to +0.4) over a methyl group provides a measurable advantage in optimizing a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties without adding significant molecular weight [2].

Analytical Method Development: A Superior LC-MS Compatible Ion-Pairing Agent

For the analysis of basic analytes such as peptides and small-molecule drugs, 2,2-difluoropropionic acid offers a key performance advantage as an LC-MS mobile phase additive. Unlike the widely used trifluoroacetic acid (TFA), which causes severe signal suppression, 2,2-difluoropropionic acid provides effective ion-pairing for chromatographic separation while maintaining high ESI-MS signal intensity [1]. This allows for more sensitive detection and quantification in complex biological matrices.

Chemical Process Development: High-Yield Synthesis of Valuable Intermediates

Patents validate the use of 2,2-difluoropropionic acid and its esters as high-value intermediates in the synthesis of pharmaceuticals and agrochemicals [1]. Its unique reactivity enables high-productivity routes (75-95% yields) to complex derivatives, including 2,2,3-trifluoropropionyl fluoride, which is itself a versatile intermediate and strong acid catalyst [2]. This makes it a more efficient starting material for scaling up chemical processes compared to building blocks with less well-defined reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoropropionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.